Penicillamine methyl ester

描述

Penicillamine methyl ester is a derivative of penicillamine, which is a degradation product of penicillin. Penicillamine itself is an amino acid structurally similar to cysteine but with geminal dimethyl substituents α to the thiol group. This compound retains the core structure of penicillamine but with an esterified carboxyl group, making it a valuable compound in various chemical and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of penicillamine methyl ester typically involves the esterification of penicillamine. One common method is to react penicillamine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Penicillamine+MethanolH2SO4Penicillamine Methyl Ester+Water

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Raw Material Preparation: Penicillamine is obtained either through extraction from penicillin degradation or through synthetic routes.

Esterification: The penicillamine is reacted with methanol in large reactors with continuous stirring and temperature control to ensure complete conversion.

Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

化学反应分析

Esterification and Thioesterification

S-Methylation

In metabolic pathways, the thiol group undergoes methylation:

textD-Penicillamine → S-Methyl-D-penicillamine Enzyme: Thiol methyltransferase (in vivo)[5]. Median urinary excretion (Parkinson’s patients): 177% higher than controls[5].

Hydrolysis Reactions

Acidic or basic conditions cleave the ester group, regenerating penicillamine:

textPenicillamine methyl ester + HCl → Penicillamine hydrochloride Conditions: Reflux with concentrated HCl (overnight)[2]. Yield: 79% (hydrochloride salt); 81% after recrystallization[2].

Chelation and Coordination Chemistry

This compound forms stable complexes with lanthanides (Ln³⁺) via NH₂, SH, and carbonyl groups .

Table 1: Formation Constants (log β) of Ln³⁺ Complexes

| Lanthanide | log β (ML) | log β (ML₂) |

|---|---|---|

| La³⁺ | 4.50 | 8.84 |

| Gd³⁺ | 4.75 | 9.21 |

| Yb³⁺ | 4.62 | 8.99 |

Key observations :

-

Stability constants increase with lanthanide atomic number.

Metabolic Pathways

In humans, this compound undergoes:

-

S-Methylation : Major pathway mediated by thiol methyltransferase .

-

N-Acetylation and disulfide formation : Minor metabolic routes .

Table 2: Urinary Metabolite Levels (8-h collection)

| Population | S-Methyl-D-penicillamine (µmol) |

|---|---|

| Healthy controls | 12.4 |

| Parkinson’s | 34.3 |

| Motor Neurone | 38.1 |

Stability and Degradation

科学研究应用

Chemistry

Penicillamine methyl ester serves as a building block in organic synthesis. Its ability to act as a ligand in coordination chemistry facilitates the formation of metal complexes, which are essential in catalysis and material science.

Biology

Research indicates that this compound can modulate biological pathways due to its structural similarity to cysteine. Studies have shown that it can inhibit macrophage activity and reduce interleukin-1 (IL-1) levels, impacting immune responses and inflammation .

Medicine

The compound is primarily investigated for its therapeutic potential in treating conditions such as:

- Wilson's Disease : this compound binds copper ions, promoting their excretion through urine, thereby reducing copper toxicity in affected individuals.

- Cystinuria : Recent studies suggest that related compounds like L-cystine dimethyl ester (CDME), which share structural similarities with this compound, effectively inhibit cystine stone formation in animal models .

Case Study 1: Wilson's Disease Treatment

A clinical study demonstrated that patients treated with penicillamine experienced significant reductions in serum copper levels and improved liver function tests. The compound's efficacy was attributed to its chelating properties, facilitating copper elimination from the body.

Case Study 2: Cystinuria-Induced Urolithiasis

In a knockout mouse model of cystinuria, treatment with CDME showed a marked decrease in stone size compared to controls. This suggests that compounds related to this compound may offer new avenues for managing cystine stone formation without disrupting cystine metabolism .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing various drugs. Its role as a chelating agent extends to applications in detoxifying heavy metals from biological systems, making it valuable for developing treatments for heavy metal poisoning.

作用机制

Penicillamine methyl ester exerts its effects primarily through its thiol group, which can chelate metal ions and participate in redox reactions. The molecular targets include:

Metal Ions: Chelates copper, lead, and mercury, facilitating their excretion from the body.

Enzymes: Inhibits enzymes that require metal cofactors by binding to the metal ions.

Proteins: Interacts with cysteine residues in proteins, affecting their structure and function.

相似化合物的比较

Penicillamine methyl ester is unique due to its esterified carboxyl group, which imparts different chemical properties compared to penicillamine. Similar compounds include:

Penicillamine: The parent compound, used primarily for its chelating properties.

Cysteine: An amino acid with a similar thiol group but without the dimethyl substituents.

Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol.

This compound stands out due to its enhanced reactivity and potential for modification, making it a versatile compound in various fields of research and industry.

生物活性

Penicillamine methyl ester (Pme) is a derivative of penicillamine, a well-known chelating agent primarily used in the treatment of Wilson's disease and cystinuria. This article explores the biological activity of Pme, focusing on its mechanisms of action, pharmacokinetics, cellular effects, and potential therapeutic applications.

Overview

This compound is characterized by its ability to bind heavy metals, particularly copper, facilitating their excretion from the body. This property is crucial in treating conditions related to copper overload, such as Wilson's disease. The compound's structure includes an esterified carboxyl group, enhancing its solubility and bioavailability compared to its parent compound, penicillamine.

Target Interaction

Pme primarily targets copper ions in the body. It forms stable complexes with copper, which are then eliminated through urine. This chelation process is vital for patients suffering from Wilson's disease, where copper accumulation leads to significant organ damage.

Biochemical Pathways

The main biochemical pathway affected by Pme is copper metabolism. By binding to excess copper, Pme helps restore normal copper levels in the body. Additionally, it has been shown to inhibit macrophage activity and decrease interleukin-1 (IL-1) production, which may contribute to its anti-inflammatory effects.

Pharmacokinetics

Pme is absorbed rapidly but incompletely in the gastrointestinal tract (40-70%), with significant interindividual variability. Once absorbed, it is distributed throughout the body and primarily localized in the cytoplasm of cells where it interacts with various biomolecules.

Cellular Effects

Pme influences several cellular processes:

- T-cell Activity : It has been observed to depress T-cell activity while sparing B-cell functions, suggesting a selective immunomodulatory effect.

- Oxidative Stress Response : In vitro studies indicate that Pme can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells exposed to damaging agents like ionomycin and hydrogen peroxide .

Case Studies

-

Neurological Recovery Post-Injury

A study demonstrated that Pme improved neurological recovery in mice after traumatic brain injury. The compound was administered intravenously and showed a dose-dependent improvement in grip strength, indicating its potential as a neuroprotective agent during acute brain injuries . -

Spermatozoa Protection Against Oxidative Stress

Research on human spermatozoa revealed that Pme reduced ROS levels and preserved mitochondrial membrane potential and motility under oxidative stress conditions. This suggests its potential application in reproductive medicine .

Data Tables

| Parameter | Value/Observation |

|---|---|

| Absorption Rate | 40-70% |

| T-cell Activity Depression | Significant reduction observed |

| Grip Score Improvement | +112% at 1.0 mg/kg; +168% at 10.0 mg/kg |

| ROS Reduction in Spermatozoa | Significant decrease noted |

属性

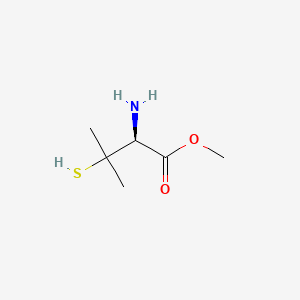

IUPAC Name |

methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGPNLTDAUQQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34297-27-3 (hydrochloride) | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-83-5 | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。